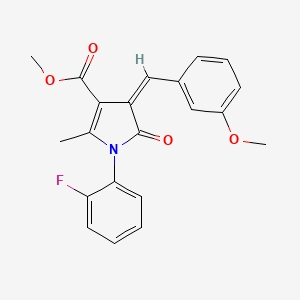![molecular formula C13H20ClNO B5126873 N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
N-[3-(3-chlorophenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-chlorophenoxy)propyl]-1-butanamine, also known as Buphenyl, is a drug used in the treatment of urea cycle disorders (UCD). UCDs are a group of rare genetic disorders that affect the liver's ability to remove ammonia from the body. Buphenyl works by providing an alternative pathway for ammonia removal in the body, reducing the risk of ammonia toxicity and improving the patient's quality of life. In
Mecanismo De Acción
N-[3-(3-chlorophenoxy)propyl]-1-butanamine works by providing an alternative pathway for ammonia removal in the body. Normally, the liver converts ammonia into urea, which is then excreted in the urine. However, in patients with UCDs, this process is impaired, leading to a buildup of ammonia in the blood. N-[3-(3-chlorophenoxy)propyl]-1-butanamine is converted into phenylacetate and phenylacetylglutamine in the liver, which can then be excreted in the urine, providing an alternative pathway for ammonia removal.
Biochemical and Physiological Effects:
N-[3-(3-chlorophenoxy)propyl]-1-butanamine has been shown to significantly reduce ammonia levels in patients with UCDs. This can lead to improved neurological outcomes and reduced hospitalization rates. N-[3-(3-chlorophenoxy)propyl]-1-butanamine has also been shown to improve the metabolic status of patients with UCDs, reducing the risk of metabolic decompensation and improving overall quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3-chlorophenoxy)propyl]-1-butanamine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the metabolic pathways involved in UCDs. N-[3-(3-chlorophenoxy)propyl]-1-butanamine is also relatively safe and well-tolerated, making it suitable for use in animal models and clinical trials. However, N-[3-(3-chlorophenoxy)propyl]-1-butanamine has several limitations for lab experiments. It is a relatively expensive drug, which may limit its use in large-scale studies. N-[3-(3-chlorophenoxy)propyl]-1-butanamine also has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-[3-(3-chlorophenoxy)propyl]-1-butanamine. One area of focus is the development of new drugs that can improve the efficacy and safety of N-[3-(3-chlorophenoxy)propyl]-1-butanamine. Another area of focus is the identification of new metabolic pathways involved in UCDs, which could lead to the development of new treatments for these rare disorders. Finally, there is a need for further research into the long-term effects of N-[3-(3-chlorophenoxy)propyl]-1-butanamine treatment, particularly in terms of its impact on neurological outcomes and quality of life.
Métodos De Síntesis
The synthesis of N-[3-(3-chlorophenoxy)propyl]-1-butanamine involves the reaction of 3-chlorophenol with 3-chloropropylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with butyraldehyde in the presence of a reducing agent such as sodium borohydride to obtain N-[3-(3-chlorophenoxy)propyl]-1-butanamine.
Aplicaciones Científicas De Investigación
N-[3-(3-chlorophenoxy)propyl]-1-butanamine has been extensively studied for its efficacy in the treatment of UCDs. Clinical trials have shown that N-[3-(3-chlorophenoxy)propyl]-1-butanamine can significantly reduce ammonia levels in patients with UCDs, leading to improved neurological outcomes and reduced hospitalization rates. N-[3-(3-chlorophenoxy)propyl]-1-butanamine has also been studied for its potential use in the treatment of other metabolic disorders, such as phenylketonuria and maple syrup urine disease.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOEMWVORQSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126793.png)

![N,N,N'-trimethyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5126817.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)
![3-(4-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5126830.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5126840.png)
![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)

![(4-methyl-1-phthalazinyl){3-[(4-methyl-1-phthalazinyl)amino]phenyl}amine](/img/structure/B5126859.png)
![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
